1-(4-Methoxyphenyl)octan-1-one

Description

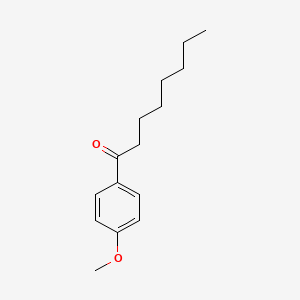

1-(4-Methoxyphenyl)octan-1-one is an aromatic ketone featuring a methoxy-substituted phenyl group attached to an octanoyl chain. It is synthesized via manganese(I)-catalyzed cross-coupling reactions with high yields (92%) and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy . Its molecular formula is $ \text{C}{15}\text{H}{22}\text{O}_2 $, with a molecular weight of 234.34 g/mol.

Properties

CAS No. |

62170-25-6 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)octan-1-one |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12H,3-8H2,1-2H3 |

InChI Key |

OAWZBNOLAFIAMD-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Chain Length Variants

1-(4-Methoxyphenyl)heptan-1-one (3o)

- Structure: Heptanoyl chain (7 carbons) instead of octanoyl.

- Synthesis : 93% yield via similar catalytic cross-coupling .

- Spectroscopy :

- Impact: Shorter chain reduces lipophilicity (logP ~3.5 vs. ~4.2 for octanone), influencing solubility and bioavailability.

1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)

- Structure: Acetophenone derivative (2 carbons).

- Properties : Lower molecular weight (150.17 g/mol), higher volatility.

- Applications: Fragrance industry (floral notes) due to aromaticity and methoxy group .

- Key Difference: Reduced steric hindrance enhances reactivity in electrophilic substitutions compared to octanone derivatives.

Aromatic Ring Substitution Variants

1-(4-Methoxy-2-methylphenyl)propan-1-one

- Structure : Methyl group at the 2-position of the phenyl ring.

- Impact : Steric hindrance alters regioselectivity in reactions. Electronic effects (methyl as electron-donating) slightly reduce ring electrophilicity compared to unsubstituted analogs .

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

- Structure : Additional trimethoxyphenyl group.

- Impact: Enhanced π-π stacking and electronic interactions due to multiple methoxy groups. Potential anticancer applications via kinase inhibition .

Functional Group Modifications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one (4-Methoxy-PV9)

- Structure : Pyrrolidine substituent at the α-carbon.

- Properties: Synthetic cathinone with psychoactive effects. Detected in forensic toxicology cases due to its stimulant properties .

- Key Difference: The pyrrolidine group introduces basicity (pKa ~8.5), enabling salt formation and altering blood-brain barrier penetration compared to non-aminated octanone.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | IR $ \nu_{\text{C=O}} $ (cm$ ^{-1} $) | $ ^1H $-NMR (Ketone CH$ _2 $, δ) | Yield (%) |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)octan-1-one | 234.34 | 1672 | 2.89 (t) | 92 |

| 1-(4-Methoxyphenyl)heptan-1-one | 220.31 | 1672 | 2.89 (t) | 93 |

| 1-(4-Methoxyphenyl)ethan-1-one | 150.17 | 1685 | 2.60 (s) | N/A |

Research Findings and Trends

- Synthetic Efficiency: Longer alkyl chains (e.g., octanoyl) in 1-(4-methoxyphenyl) ketones improve reaction yields due to stabilized intermediates in cross-coupling reactions .

- Pharmacological Impact : Addition of pyrrolidine (4-Methoxy-PV9) converts benign ketones into controlled substances, highlighting the role of functional groups in bioactivity .

- Spectroscopic Consistency : $ ^{13}C $-NMR carbonyl signals (~199 ppm) remain consistent across chain-length variants, confirming structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.